

Toxicological profile and safety data for Butyl phthalyl butyl glycolate.

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Compound of Interest

Compound Name: *Butyl phthalyl butyl glycolate*

Cat. No.: *B167150*

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Butyl Phthalyl Butyl Glycolate: A Toxicological and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological profile and safety data for **Butyl phthalyl butyl glycolate** (BPBG), a plasticizer used in various applications. A thorough review of the existing scientific literature and safety data sheets reveals a significant scarcity of modern, in-depth toxicological studies conducted according to current international guidelines. While some acute toxicity data and findings from older, limited studies are available, comprehensive data on chronic toxicity, carcinogenicity, reproductive and developmental toxicity, and genotoxicity are largely absent for BPBG. This document summarizes the available quantitative data for BPBG, outlines general experimental protocols for key toxicological endpoints as a reference, and presents relevant toxicological data for the closely related and more extensively studied phthalate, Butyl Benzyl Phthalate (BBP), to provide a comparative context.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	85-70-1	[1]
Molecular Formula	C18H24O6	[1]
Molecular Weight	336.38 g/mol	
Physical State	Colorless liquid	[1]
Boiling Point	219 °C at 5 mmHg	
Flash Point	199 °C	
Water Solubility	Insoluble	
Log Kow	4.15	

Toxicological Profile of Butyl Phthalyl Butyl Glycolate (BPPBG)

The available toxicological data for **Butyl phthalyl butyl glycolate** is limited. The following tables summarize the key findings.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	7 g/kg	
LD50	Rat	Intraperitoneal	7577.9 mg/kg	

Repeated Dose Toxicity

A 30-day study in rats reported reduced growth and histopathologic effects at a dose of 1.56 g/kg/day.[1] However, detailed experimental protocols and specific pathological findings from this study are not readily available in the public domain.

Carcinogenicity

An older carcinogenicity study on **Butyl phthalyl butyl glycolate** has been cited in a review of phthalate esters.[2] However, this study was noted to have significant limitations in its design and reporting when compared to modern experimental protocols, making its conclusions difficult to evaluate.[2]

Genotoxicity

No information is available regarding the genotoxic potential of **Butyl phthalyl butyl glycolate**.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of **Butyl phthalyl butyl glycolate** were identified.

Comparative Toxicological Profile: Butyl Benzyl Phthalate (BBP)

Given the limited data on BPBG, the toxicological profile of the structurally related and extensively studied phthalate, Butyl Benzyl Phthalate (BBP), is provided below for comparative purposes. It is crucial to note that this data is not for BPBG and should be interpreted with caution.

Carcinogenicity of BBP

A carcinogenesis bioassay of BBP in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[3] In female rats, there was an increased incidence of mononuclear cell leukemia.[3] The study in male rats was considered inadequate for evaluation due to early mortality.[3] BBP was not found to be carcinogenic in mice of either sex under the conditions of the bioassay.[3]

Reproductive and Developmental Toxicity of BBP

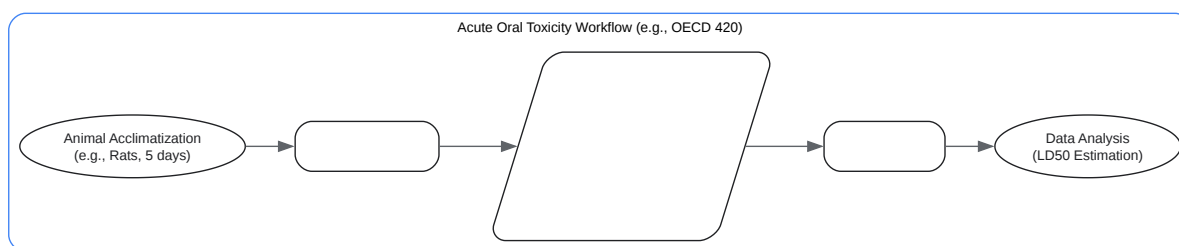
A two-generation reproductive toxicity study in rats showed that BBP can affect the reproductive system.[4][5] Effects observed at higher doses included softening of the testes, atrophy of testicular seminiferous tubules, and decreased spermatozoa in males.[4] In the offspring, lower body weights and changes in anogenital distance were observed.[4] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive effects on parent animals and the

next generation was determined to be 20 mg/kg/day in one study.[5] Another study concluded the NOAEL for growth and development of offspring to be less than 100 mg/kg/day.[4] Developmental toxicity studies in rats have shown that BBP can be embryotoxic, causing increased resorptions, reduced fetal weights, and skeletal anomalies at doses lower than those causing maternal toxicity.[6]

Experimental Protocols (General Methodologies)

Due to the absence of detailed published studies for **Butyl phthalyl butyl glycolate**, the following sections describe generalized experimental protocols for key toxicological endpoints based on OECD and other regulatory guidelines. These are provided as a reference for the type of studies that would be required for a comprehensive toxicological assessment.

Acute Oral Toxicity Study (General Protocol)

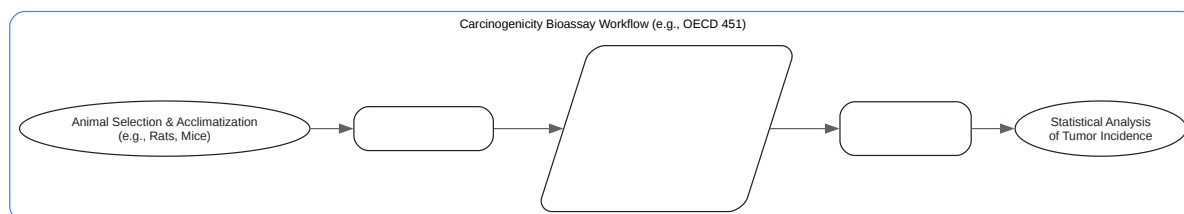


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Caption: Generalized workflow for an acute oral toxicity study.

This test is typically conducted in rodents (e.g., rats) according to guidelines such as OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure). Animals are fasted prior to dosing and then administered a single oral dose of the test substance. They are subsequently observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Carcinogenicity Bioassay (General Protocol)



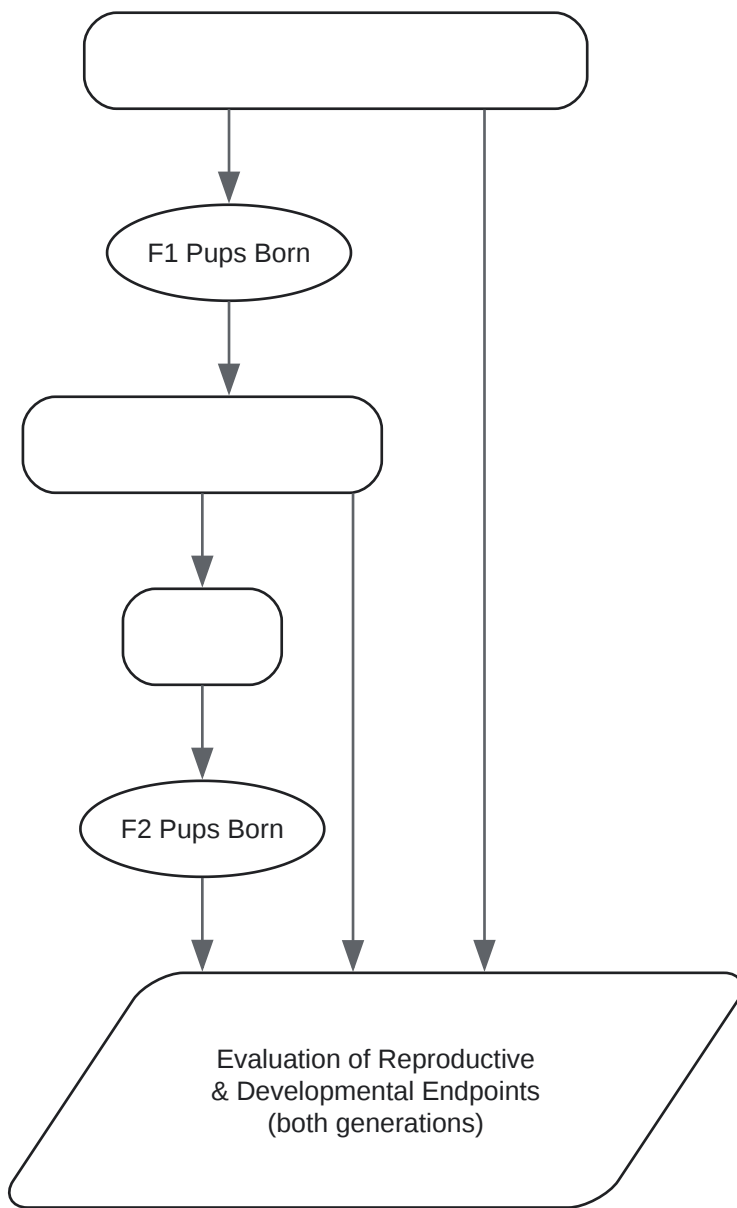
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Caption: Generalized workflow for a carcinogenicity bioassay.

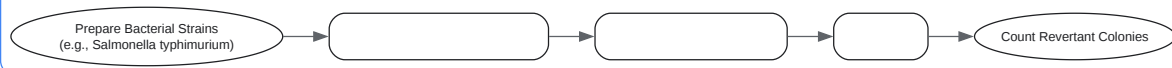
Long-term carcinogenicity studies, such as those following OECD Test Guideline 451, involve the administration of the test substance to animals (typically rats and mice) for a major portion of their lifespan (e.g., 24 months). The substance is usually administered in the diet. Animals are observed for clinical signs of toxicity and the development of palpable masses. At the end of the study, a full histopathological examination of all organs is performed to identify neoplastic lesions.

Two-Generation Reproductive Toxicity Study (General Protocol)

Two-Generation Reproductive Toxicity Workflow (e.g., OECD 416)



Ames Test Workflow (e.g., OECD 471)

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